Barium nitride (Ba3N2)

説明

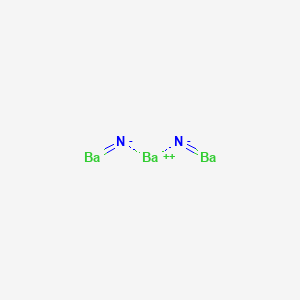

Barium nitride is an ionic compound with the formula Ba3N2 . It is an orange-yellow solid and is used as a dopant in optical materials such as white emitting LEDs . It is also used as a synthetic precursor for ternary metal nitrides and as a flux growth medium for GaN .

Synthesis Analysis

Barium Nitride is produced by the reaction of barium with nitrogen . The reaction can be represented as: N2 + 3 Ba → Ba3N2 . It can also be produced from Barium Amide .Molecular Structure Analysis

Barium Nitride is an ionic compound. It has three barium atoms and two nitrogen atoms . Barium is a metal and nitrogen is a non-metal. Barium is in group 2 on the periodic table it has 2 valance electrons nitrogen has 5 valance electrons . To complete the octet of nitrogen each barium gives electrons to nitrogen. Then barium got a +2 charge and nitrogen got a -3 charge .Chemical Reactions Analysis

Barium Nitride reacts with water to form barium hydroxide and ammonia . The reaction can be represented as: 6 H2O + Ba3N2 → 2 NH3 + 3 Ba(OH)2 . It also undergoes an oxidation-reduction reaction .Physical And Chemical Properties Analysis

Barium Nitride’s molecular weight is 439.994 grams . Its density is 4.78 g/cm3 . It’s an orange-yellow solid . It is soluble in water and insoluble in organic solvents .科学的研究の応用

Optoelectronic Uses

Barium nitride can be used as a dopant in LEDs or other optical devices . It is also used for making tungsten filament in green and neon lights .

Semiconductor Applications

Barium nitride is used in designing efficient semiconductors for electron transfer processes . As a semiconductor, it converts power more efficiently .

Synthetic Applications

Barium nitride can act as a synthetic precursor for ternary metal nitrides . It also acts as a flux growth medium for Gallium Nitride (GaN) .

Polymer and Industrial Chemistry

In the field of polymer and industrial chemistry, barium nitride is used as a binder in the making of ceramic glazes . It is also used in the synthesis of compounds containing barium oxide, which are used by the vacuum tube industry .

Mechanical Cutting Devices

Barium nitride is used in refractory for the preparation of cutting and abrasive tools . It also acts as a thickening agent in crucibles .

Lewis Structure and Molecular Shape

The Lewis structure of barium nitride is drawn by considering only the valence electrons present in the outermost shell . Each barium atom donates its two electrons to a nitrogen atom to form a barium cation, Ba2+. When nitrogen accepts these electrons, it gets converted to an anion called nitride, N3- . Barium nitride is a bent-shaped molecule with Ba-N bonds .

作用機序

Target of Action

Barium nitride (Ba3N2) is an ionic compound composed of barium (Ba) and nitrogen (N) atoms . The primary targets of barium nitride are the ions it interacts with in various chemical reactions. The barium ion (Ba^2+) and the nitride ion (N^3-) are the key players in these interactions .

Mode of Action

Barium nitride is an ionic compound, meaning it is composed of charged ions. In the case of Ba3N2, the barium ions carry a +2 charge, and the nitride ions carry a -3 charge . These ions interact with each other through ionic bonding, forming a crystal lattice structure . This ionic interaction is the primary mode of action for barium nitride.

Biochemical Pathways

For instance, when barium nitride comes into contact with water, it decomposes to produce ammonia and barium hydroxide . This reaction can be represented as follows:

Ba3N2(s)+6H2O(l)→3Ba(OH)2(aq)+2NH3(aq)Ba_3N_2(s) + 6H_2O(l) \rightarrow 3Ba(OH)_2(aq) + 2NH_3(aq) Ba3N2(s)+6H2O(l)→3Ba(OH)2(aq)+2NH3(aq)

Pharmacokinetics

Barium nitride decomposes in water , which could potentially affect its distribution and elimination in a biological system.

Result of Action

The primary result of barium nitride’s action is the formation of new compounds through chemical reactions. For example, when it reacts with water, barium nitride decomposes to form ammonia and barium hydroxide . This transformation is a direct result of the compound’s ionic interactions.

Action Environment

The action of barium nitride is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its reaction with water to produce ammonia and barium hydroxide is dependent on the presence of water. Furthermore, barium nitride has been reported to be metastable and sublimes in the 915 to 1050°C temperature range .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

azanidylidenebarium;barium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ba.2N/q;;+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQHQVFOMOBERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[Ba].[N-]=[Ba].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba3N2 | |

| Record name | barium nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium nitride (Ba3N2) | |

CAS RN |

12047-79-9 | |

| Record name | Barium nitride (Ba3N2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tribarium dinitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does Barium nitride (Ba3N2) facilitate condensation reactions?

A1: Barium nitride (Ba3N2) acts as a strong base, effectively deprotonating C-H acidic compounds. [] This deprotonation generates an active nucleophilic species while simultaneously releasing ammonia (NH3). The irreversible release of ammonia drives the equilibrium towards product formation, making Ba3N2 a highly effective reagent for both intermolecular and intramolecular condensation reactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Docosanoylamino)methyl]docosanamide](/img/structure/B80304.png)